Astilbin

概要

説明

Astilbin is a flavanonol, a type of flavonoid . It is the (2R-trans)-isomer; neoisoastilbin is the (2S-cis)-isomer and isoastilbin is the (2R-cis)-isomer . Astilbin can be found in St John’s wort (Hypericum perforatum), in Dimorphandra mollis (Fava d’anta, Fabaceae), in the leaves of Harungana madagascariensis (Hypericaceae), in the rhizome of Astilbe thunbergii, in the root of Astilbe odontophylla (Saxifragaceae), in the rhizome of Smilax glabra (Chinaroot, Smilacaceae) and in the bark of Hymenaea martiana .

Molecular Structure Analysis

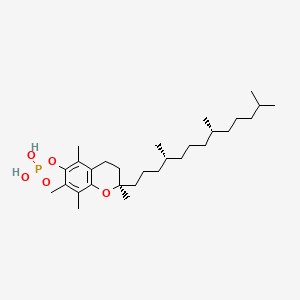

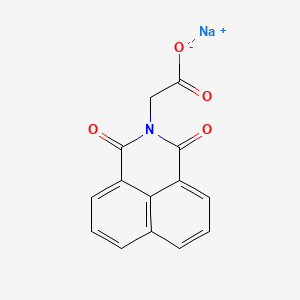

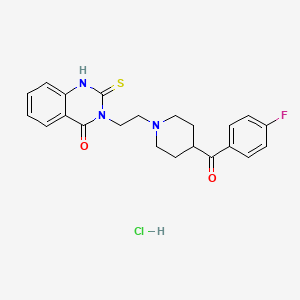

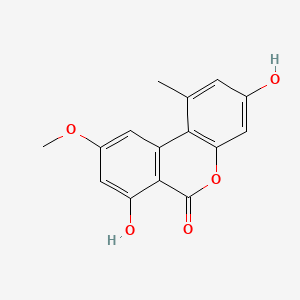

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . The IUPAC name of Astilbin is (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2,3-dihydro-4H-1-benzopyran-4-one .Physical And Chemical Properties Analysis

Astilbin has the molecular formula C21H22O11 and a molecular weight of 450.39 g/mol . It appears as a brown powder .科学的研究の応用

Anti-inflammatory Applications

Astilbin has been shown to possess significant anti-inflammatory properties. Research indicates that it can modulate immune responses and suppress inflammatory markers, making it a potential therapeutic agent for conditions characterized by inflammation .

Immunomodulatory Effects

Studies suggest that Astilbin may have immunosuppressive activities, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios to prevent rejection .

Antioxidant Activity

Astilbin’s antioxidant properties are well-documented. It can interact with human serum albumin and enhance its antioxidant activity, potentially offering protection against oxidative stress-related damage .

Anti-diabetic Potential

Research has explored Astilbin’s ability to exert anti-diabetic effects, possibly through the modulation of glucose metabolism or insulin signaling pathways .

Cardiovascular Protection

Astilbin may offer cardiovascular benefits by protecting against heart-related conditions, possibly through its antioxidant and anti-inflammatory effects .

Acute Lung Injury Alleviation

In the context of sepsis-induced acute lung injury, Astilbin has been found to alleviate symptoms and reduce pulmonary edema, suggesting a role in respiratory therapeutic strategies .

Dermatological Applications

Astilbin reduces ROS (Reactive Oxygen Species) accumulation and VEGF (Vascular Endothelial Growth Factor) expression, which are factors involved in skin conditions such as psoriasis .

Pain Management

The analgesic properties of Astilbin have been investigated, particularly for managing inflammatory pain, highlighting the importance of flavonoids like Astilbin in pharmacological applications related to pain relief .

作用機序

Astilbin is a dihydroflavonol natural product isolated from a variety of food and medicinal herbs, such as Smilax glabra Roxb . It has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunosuppressive activities .

Target of Action

Astilbin primarily targets human umbilical vein endothelial cells (HUVECs) and T lymphocytes . In HUVECs, it promotes angiogenesis, which is the formation of new blood vessels . In T lymphocytes, astilbin selectively inhibits activated cells, which is beneficial for the treatment of human immune diseases .

Mode of Action

Astilbin interacts with its targets in a dose-dependent manner. In HUVECs, it increases the ability of these cells to proliferate, migrate, and undergo cell invasion and tube formation . In T lymphocytes, astilbin suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways .

Biochemical Pathways

Astilbin affects several biochemical pathways. It activates the PI3K/Akt and MAPK/ERK dependent signaling pathways in HUVECs . In T lymphocytes, it inhibits the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These pathways are crucial for cell proliferation, migration, and inflammation.

Pharmacokinetics

Astilbin has poor oral absolute bioavailability due to its low permeability and solubility . After oral administration of astilbin to rats, the plasma elimination half-lives were approximately 101 to 109 minutes . This suggests that both oral absorption and clearance of astilbin in rats are rapid after oral administration .

Result of Action

The molecular and cellular effects of astilbin’s action are significant. It exhibits pro-angiogenic activity in HUVECs and VRI-induced vascular insufficient zebrafish . It also suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These results suggest that astilbin could be further developed as a potential agent in the prevention or treatment of insufficient angiogenesis related diseases and inflammation .

Action Environment

The action of astilbin can be influenced by environmental factors. For instance, the presence of human serum albumin reduces the antioxidant capacity of astilbin . Moreover, the production of astilbin can be enhanced in genetically-engineered Escherichia coli BL21 (DE3) by improving the intracellular TDP-L-rhamnose pool .

Safety and Hazards

将来の方向性

Astilbin has promising pharmacological activities for managing inflammation, cancerous tumors, microbial infections, oxidative stress, cardiovascular disease, and liver disorders . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield .

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Astilbin | |

CAS RN |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。